![molecular formula C22H21ClN4O B3401961 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine CAS No. 1049180-78-0](/img/structure/B3401961.png)
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
Overview
Description
The compound “3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a piperazine ring and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a pyridazine ring, a piperazine ring, and a phenyl ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. Given the anti-tubercular activity of similar compounds , it could be of interest to explore the potential medicinal applications of “3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine”.
Mechanism of Action
Target of Action
The primary targets of the compound “3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine” are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting the hydrolysis of acetylcholine . This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission and potentially improve cognitive functions .
Result of Action
By inhibiting AChE and BChE, the compound increases acetylcholine levels, which can enhance cholinergic transmission . This can potentially improve cognitive functions, making the compound a potential therapeutic agent for diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .
properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(23)9-7-18/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNGHQXVVURROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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